molecular formula C13H16N2O4 B1437694 5-(Azepan-1-yl)-2-nitrobenzoic acid CAS No. 1000018-50-7

5-(Azepan-1-yl)-2-nitrobenzoic acid

Cat. No.: B1437694
CAS No.: 1000018-50-7
M. Wt: 264.28 g/mol
InChI Key: PWQLQASFACMTGY-UHFFFAOYSA-N
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Description

Significance of Nitrobenzoic Acid Scaffolds in Organic Synthesis

Nitrobenzoic acids are derivatives of benzoic acid where a nitro group (-NO2) is attached to the benzene (B151609) ring. ontosight.aifishersci.comwikipedia.org These compounds are of considerable interest due to the electron-withdrawing nature of the nitro group, which influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. ontosight.ai

The synthesis of nitrobenzoic acids is typically achieved through the nitration of benzoic acid or its derivatives using a mixture of nitric acid and sulfuric acid. ontosight.ai The position of the nitro group can be directed by the existing substituents on the ring. For example, 4-nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene. wikipedia.org Similarly, 2-nitrobenzoic acid is synthesized by oxidizing 2-nitrotoluene (B74249). wikipedia.org

Nitrobenzoic acid scaffolds are valuable precursors in the synthesis of pharmaceuticals, dyes, and other functional materials. ontosight.aiwikipedia.org The nitro group can be readily reduced to an amino group (-NH2), providing a chemical handle for further molecular modifications. wikipedia.org This versatility makes nitrobenzoic acids key building blocks in the construction of complex organic molecules. For instance, 4-nitrobenzoic acid serves as a precursor to 4-aminobenzoic acid, which is used in the synthesis of the anesthetic procaine. wikipedia.org

The Azepane Moiety in Advanced Chemical Architectures

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. This structural motif is found in a variety of natural products and synthetic molecules with significant biological activities. lifechemicals.comnih.gov The conformational flexibility of the azepane ring is a key feature that can be crucial for its biological function. lifechemicals.com

Azepane and its derivatives are of great interest in medicinal chemistry and drug discovery. lifechemicals.comnih.gov A number of approved drugs and experimental therapeutic agents incorporate the azepane substructure. lifechemicals.com For example, the azepane ring is a component of the natural product balanol, which is an inhibitor of protein kinase C. lifechemicals.comnih.gov The development of new synthetic methods for the construction of the azepane scaffold remains an active area of research. acs.orgacs.orgresearchgate.net These methods often involve strategies such as ring-expansion reactions or intramolecular cyclizations. researchgate.net

Research Context of 5-(Azepan-1-yl)-2-nitrobenzoic Acid

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure suggests a logical intersection of the research areas described above. The compound combines the features of a nitrobenzoic acid with an azepane substituent.

The synthesis of this compound could likely be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. wikipedia.orgnih.gov This would involve the reaction of a halogenated nitrobenzoic acid, such as 2-chloro-5-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid, with azepane in the presence of a copper catalyst. wikipedia.orgnih.govmdpi.com

The research interest in a molecule like this compound would likely stem from its potential as an intermediate in the synthesis of more complex molecules. The presence of the nitro group allows for its reduction to an amine, which can then be used for further chemical transformations. The carboxylic acid group provides another site for modification, for example, through esterification or amidation. The azepane moiety could impart desirable pharmacokinetic properties or be a key binding element in a biologically active molecule.

The study of related compounds provides some context. For instance, the synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid has been reported as a photoaffinity label for chloride channels. nih.gov Additionally, various 5-amino-2-nitrobenzoic acid derivatives have been investigated for their potential biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aichemicalbook.com These examples highlight the utility of the substituted nitrobenzoic acid core in the development of functional molecules. Furthermore, the commercial availability of the closely related compound 2-Azepan-1-yl-5-nitrobenzonitrile suggests that the core structure is synthetically accessible and of interest to the chemical community. scbt.com

Chemical Compound Data

Below are tables detailing some of the chemical compounds mentioned in this article.

Table 1: Nitrobenzoic Acid Derivatives

Compound Name Molecular Formula Use/Significance
2-Nitrobenzoic acid C₇H₅NO₄ Precursor to anthranilic acid. wikipedia.org
3-Nitrobenzoic acid C₇H₅NO₄ Precursor to 3-aminobenzoic acid for dyes. wikipedia.org
4-Nitrobenzoic acid C₇H₅NO₄ Precursor to 4-aminobenzoic acid and procaine. wikipedia.org
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ Intermediate in synthesis, studied for biological activity. ontosight.aichemicalbook.com

Table 2: Azepane and Related Compounds

Compound Name Molecular Formula Use/Significance
Azepane C₆H₁₃N Building block in drug discovery. lifechemicals.com
Balanol C₂₅H₃₉N₃O₇ Natural product with protein kinase C inhibitory activity. lifechemicals.comnih.gov
2-Azepan-1-yl-5-nitrobenzonitrile C₁₃H₁₅N₃O₂ Commercially available synthetic intermediate. scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azepan-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(17)11-9-10(5-6-12(11)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQLQASFACMTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651261
Record name 5-(Azepan-1-yl)-2-nitrobenzoic acid
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-50-7
Record name 5-(Hexahydro-1H-azepin-1-yl)-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-50-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Azepan-1-yl)-2-nitrobenzoic acid
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Advanced Synthetic Methodologies for 5 Azepan 1 Yl 2 Nitrobenzoic Acid and Analogues

Strategic Approaches to the Nitrobenzoic Acid Core

The foundational element of the target molecule is the substituted nitrobenzoic acid. Its synthesis requires precise control over the introduction of both the nitro and carboxylic acid functionalities onto the aromatic ring.

Regioselective Nitration Pathways of Benzoic Acid Precursors

The nitration of benzoic acid and its derivatives is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the regiochemical outcome of the reaction. The carboxylic acid group is an electron-withdrawing group and, consequently, a meta-director. organic-chemistry.orgaskfilo.com Therefore, the direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. youtube.comaskfilo.com This is because the electron-withdrawing nature of the carboxyl group deactivates the ortho and para positions to a greater extent than the meta position, making the latter more susceptible to electrophilic attack. youtube.com

To achieve the desired 2-nitro-5-substituted pattern, a different strategic approach is necessary. One common method involves the nitration of a precursor in which the directing effects of the substituents favor the desired regiochemistry. For instance, starting with a precursor that has an ortho, para-directing group at the position that will ultimately bear the azepane ring can guide the nitro group to the desired ortho position relative to the eventual carboxylic acid.

The conditions for nitration reactions are critical to control selectivity and minimize the formation of unwanted isomers. A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. youtube.com The reaction temperature is also a key parameter; lower temperatures often lead to higher regioselectivity. prepchem.com

Table 1: Regioselectivity in the Nitration of Substituted Benzoic Acids

Starting MaterialMajor Product(s)Directing Effect of Substituent
Benzoic Acid3-Nitrobenzoic Acid-COOH is meta-directing organic-chemistry.orgaskfilo.com
2-Chlorobenzoic Acid2-Chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid-Cl is ortho, para-directing; -COOH is meta-directing prepchem.com
4-Chlorobenzoic Acid4-Chloro-3-nitrobenzoic acid-Cl is ortho, para-directing; -COOH is meta-directing

Oxidation Reactions for Carboxylic Acid Formation in Aryl Systems

The formation of the carboxylic acid group on the aryl ring is another pivotal step. A common and effective method is the oxidation of an alkyl group, typically a methyl group, attached to the aromatic ring. Strong oxidizing agents such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) are frequently employed for this transformation. magtech.com.cnquora.comdoubtnut.com

The oxidation of a substituted toluene (B28343) derivative offers a reliable route to the corresponding benzoic acid. For instance, the oxidation of p-nitrotoluene with potassium permanganate under alkaline conditions, followed by acidification, yields p-nitrobenzoic acid. sciencemadness.orgorgsyn.org The presence of the electron-withdrawing nitro group can make the oxidation of the methyl group more facile compared to toluene itself. doubtnut.com The reaction mechanism is believed to involve the attack of the permanganate ion on the benzylic C-H bonds.

Various reaction conditions can be optimized to improve the yield and purity of the desired carboxylic acid. These include the choice of oxidant, reaction temperature, and the use of phase transfer catalysts to facilitate the reaction between the organic substrate and the aqueous oxidant. magtech.com.cn

Table 2: Oxidation of Substituted Toluenes to Benzoic Acids

Starting MaterialOxidizing AgentTypical ConditionsProduct
p-NitrotoluenePotassium Permanganate (KMnO4)Alkaline solution, heatp-Nitrobenzoic Acid sciencemadness.orgorgsyn.org
o-NitrotoluenePotassium Permanganate (KMnO4)Aqueous solution, heato-Nitrobenzoic Acid
ToluenePotassium Dichromate (K2Cr2O7) / H2SO4HeatBenzoic Acid

Synthesis of Key Nitrobenzoic Acid Intermediates (e.g., 5-amino-2-nitrobenzoic acid, 2-nitrobenzoic acid)

The synthesis of the final target molecule often proceeds through key nitrobenzoic acid intermediates.

5-Amino-2-nitrobenzoic acid is a valuable intermediate that can be prepared through various synthetic routes. One common method involves the reduction of a dinitro precursor or the amination of a halo-nitrobenzoic acid. For example, 2-chloro-5-nitrobenzoic acid can be converted to 2-amino-5-nitrobenzoic acid. google.com Alternatively, the reduction of the nitro group in 2,5-dinitrobenzoic acid can be selectively controlled to yield the desired amino-nitro compound. A common method for the reduction of a nitro group to an amine is the use of hydrazine hydrate in the presence of a catalyst like Raney nickel or iron powder. google.com

2-Nitrobenzoic acid can be synthesized by the oxidation of 2-nitrotoluene (B74249). magtech.com.cn This reaction is typically carried out using strong oxidizing agents like potassium permanganate or nitric acid.

5-Chloro-2-nitrobenzoic acid is a key precursor for the introduction of the azepane moiety via nucleophilic aromatic substitution. It can be synthesized by the nitration of 2-chlorobenzoic acid. prepchem.comguidechem.com The reaction of 2-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid at low temperatures can produce 2-chloro-5-nitrobenzoic acid in good yield. prepchem.com

Formation of the Azepane-Aryl Linkage

With the substituted nitrobenzoic acid core in hand, the subsequent critical step is the formation of the bond between the azepane ring and the aromatic system. Two primary strategies are employed for this transformation: nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. The nitro group in 5-halo-2-nitrobenzoic acids is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, especially at the position para to the nitro group.

In this strategy, a 5-halo-2-nitrobenzoic acid, such as 5-chloro-2-nitrobenzoic acid, is reacted with azepane. The lone pair of electrons on the nitrogen atom of azepane acts as the nucleophile, attacking the carbon atom bearing the halogen. This reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as an intermediate. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the departure of the leaving group. Microwave irradiation can also be employed to accelerate the reaction. shd-pub.org.rs

Table 3: Nucleophilic Aromatic Substitution for Azepane-Aryl Linkage Formation

Aryl HalideNucleophileTypical ConditionsProduct
5-Chloro-2-nitrobenzoic acidAzepaneBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat or Microwave5-(Azepan-1-yl)-2-nitrobenzoic acid
3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine)Primary AminesNMP, Microwave, 150 °CDipyridoazepine derivatives shd-pub.org.rs

Cross-Coupling Reactions Involving Azepane Precursors

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds in organic synthesis. The Buchwald-Hartwig amination is a particularly relevant and widely used method for the arylation of amines. organic-chemistry.orgwikipedia.orgepa.gov This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing this compound, a 5-halo-2-nitrobenzoic acid can be coupled with azepane using a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in combination with a phosphine (B1218219) ligand, like Xantphos or BINAP. A base, such as sodium tert-butoxide or cesium carbonate, is also required to facilitate the catalytic cycle. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired N-aryl azepane product. wikipedia.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the efficiency and scope of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Table 4: Buchwald-Hartwig Amination for Azepane-Aryl Linkage Formation

Aryl HalideAmineCatalyst/LigandBaseSolventProduct
5-Bromo-2-nitrobenzoic acidAzepanePd(OAc)2 / XantphosCs2CO3TolueneThis compound
Aryl HalidesPrimary or Secondary AminesPd(0) or Pd(II) catalyst / Phosphine ligandNaOtBu, K3PO4, etc.Toluene, DioxaneAryl Amines wikipedia.org

Williamson Etherification and Related Coupling Methodologies for Analogues

The synthesis of analogues of this compound, particularly those involving the introduction of ether linkages, can be effectively achieved through classical and modern organic reactions. The Williamson ether synthesis and related copper-catalyzed coupling reactions are prominent methodologies for this purpose.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide or other suitable leaving group from an alkylating agent.

To create an ether analogue of this compound, a precursor containing a hydroxyl group is required. For instance, 5-hydroxy-2-nitrobenzoic acid can serve as a starting point. This phenolic hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding aryl ether analogue.

The general applicability of this method is broad, allowing for the introduction of diverse alkyl groups onto the aromatic ring. However, being an SN2 reaction, it is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway.

Ullmann Condensation for Aryl Ether Synthesis

For the synthesis of diaryl ether analogues, where an entire aryl group is linked via an oxygen atom, the Ullmann condensation is a more suitable method. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org

Modern advancements have led to the development of more efficient catalytic systems using soluble copper catalysts, often supported by ligands like diamines or acetylacetonates, which allow the reaction to proceed under milder conditions. wikipedia.orgumich.edu In the context of synthesizing analogues, a 5-halo-2-nitrobenzoic acid derivative could be coupled with a phenol in the presence of a copper catalyst and a base to yield a diaryl ether. mdpi.com The reactivity of the aryl halide is a key factor, with aryl iodides and bromides generally being more reactive than aryl chlorides. mdpi.com The aryl halide's reactivity is also enhanced by the presence of electron-withdrawing groups, such as the nitro group present in the target molecule's scaffold. wikipedia.org

Table 1: Comparison of Ether Synthesis Methodologies for Analogues

FeatureWilliamson Ether SynthesisUllmann Condensation
Bond Formed Alkyl-Aryl Ether (C-O)Diaryl Ether (C-O)
Nucleophile Alkoxide / PhenoxidePhenoxide
Electrophile Alkyl HalideAryl Halide
Catalyst Not required (base is used)Copper (Cu) salts or complexes wikipedia.org
Typical Solvents Polar aprotic (e.g., DMF, DMSO)High-boiling polar (e.g., DMF, NMP) wikipedia.org
Key Advantage Good for introducing alkyl chains.Effective for linking two aromatic rings.
Limitation Prone to elimination with 2°/3° alkyl halides.Can require harsh conditions; aryl halide choice is critical. wikipedia.org

Total Synthesis Routes for this compound

For this compound, a logical convergent approach involves the coupling of a pre-functionalized benzoic acid ring with azepane. A common and effective method for this is a nucleophilic aromatic substitution (SNAr) reaction.

The key steps in this approach would be:

Synthesis of Fragment A: Preparation of a suitable 5-halo-2-nitrobenzoic acid derivative (e.g., 5-fluoro-2-nitrobenzoic acid or 5-chloro-2-nitrobenzoic acid). The fluorine-substituted precursor is often preferred as fluoride is an excellent leaving group in SNAr reactions.

Synthesis of Fragment B: Azepane is a commercially available cyclic secondary amine.

Coupling Step: The two fragments are coupled via an SNAr reaction. Azepane acts as the nucleophile, attacking the carbon atom bearing the halogen on the aromatic ring. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group positioned ortho to the leaving group, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF in the presence of a base (e.g., K₂CO₃) to neutralize the generated hydrohalic acid.

This convergent strategy is highly effective because the SNAr reaction is generally high-yielding and reliable for substrates activated by nitro groups. mdpi.com

A plausible linear synthesis for this compound could begin with a simpler benzoic acid derivative and introduce the required functional groups step-by-step. One possible route starts with 5-amino-2-nitrobenzoic acid. researchgate.netbiosynth.comnih.gov

The key steps could be:

Starting Material: 5-Amino-2-nitrobenzoic acid. researchgate.netbiosynth.comnih.gov

Formation of a Diazonium Salt: The amino group can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures.

Sandmeyer or Related Reaction: The diazonium group can then be replaced with a halogen (e.g., using CuCl or CuBr) to form 5-halo-2-nitrobenzoic acid.

Nucleophilic Aromatic Substitution: As in the convergent approach, the final step would involve the reaction of the 5-halo-2-nitrobenzoic acid with azepane to install the azepanyl group.

An alternative linear route could involve the direct amination of a precursor, though this is often less controlled. The core of most logical syntheses for this molecule, whether linear or convergent, relies on the robust nucleophilic aromatic substitution reaction to form the C-N bond between the benzoic acid ring and the azepane moiety.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 5 Azepan 1 Yl 2 Nitrobenzoic Acid

Mechanistic Pathways of Nitro Group Transformations

The nitro group (NO₂) attached to the aromatic ring is a key site for chemical modification, primarily through reduction reactions. The transformation of the nitro group typically proceeds through a six-electron reduction to form the corresponding aniline (B41778) derivative. nih.gov This process involves the sequential formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates. nih.govresearchgate.net

The reduction of the nitro group can be influenced by the electronic nature of other substituents on the benzene (B151609) ring. In the case of 5-(azepan-1-yl)-2-nitrobenzoic acid, the azepane ring acts as an electron-donating group, which may hinder the reduction of the nitro group. Conversely, the carboxylic acid is an electron-withdrawing group. The presence of both donating and withdrawing groups can create a nuanced electronic environment affecting the reduction potential.

The reduction of nitroarenes can be achieved through various catalytic systems. Common methods include catalytic hydrogenation using metal catalysts like platinum or palladium, or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid or sodium dithionite (B78146). The specific pathway and the stability of intermediates can be highly dependent on the reaction conditions, including the choice of catalyst and the pH of the medium. researchgate.net For instance, in acidic media, the reduction often proceeds all the way to the amine, while under certain conditions, it might be possible to isolate the hydroxylamine (B1172632) intermediate. researchgate.net

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid (-COOH) group is a versatile functional group that can undergo a variety of reactions, including esterification, amidation, and conversion to an acyl chloride. The reactivity of the carboxylic acid in this compound is influenced by the electronic effects of the nitro and azepanyl substituents. The strongly electron-withdrawing nitro group enhances the acidity of the carboxylic acid proton, making it more readily deprotonated.

Standard esterification procedures, such as the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. Amide formation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, direct amidation can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The presence of the bulky azepane group at the 5-position and the nitro group at the 2-position may introduce steric hindrance around the carboxylic acid, potentially affecting the rates of these reactions compared to less substituted benzoic acids.

Azepane Ring System Reactivity and Conformational Dynamics

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, contributes significantly to the steric and electronic properties of the molecule. The nitrogen atom of the azepane ring is a nucleophilic and basic center. It can be protonated in acidic media, and it can participate in reactions such as N-alkylation and N-acylation, although the lone pair on the nitrogen is somewhat delocalized into the aromatic ring, reducing its nucleophilicity compared to a simple alkyl amine.

The seven-membered azepane ring is conformationally flexible, existing in a dynamic equilibrium between various chair and boat conformations. The specific preferred conformations and the energy barriers between them would be influenced by the attachment to the rigid phenyl group and the potential for intramolecular interactions. This conformational flexibility can play a role in how the molecule interacts with other reagents or in its crystal packing.

Intermolecular and Intramolecular Interactions Governing Reactivity

Intermolecularly, the carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers in the solid state, a common feature for carboxylic acids. nih.govijaem.net In these dimers, two molecules are held together by a pair of hydrogen bonds between their carboxylic acid groups. researchgate.net Additionally, the nitro group's oxygen atoms can act as hydrogen bond acceptors, and the N-H bond of a protonated azepane ring could act as a hydrogen bond donor, leading to more complex hydrogen-bonding networks in the solid state or in solution. nih.gov These non-covalent interactions play a crucial role in the molecule's physical properties, such as melting point and solubility, and can influence its reactivity by affecting the accessibility of the functional groups. nih.gov

Derivatization and Structural Modification Strategies for 5 Azepan 1 Yl 2 Nitrobenzoic Acid

Carboxylic Acid Derivatization (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides. These transformations can significantly alter the molecule's polarity, solubility, and biological activity.

Esterification:

Esterification of nitrobenzoic acids is a well-established process. For instance, alkyl nitrobenzoates can be prepared by reacting the corresponding nitrobenzoic acid with an alcohol in the presence of an acid catalyst. A general method involves reacting the nitrobenzoic acid with an excess of a C1-C3 alkanol in an inert solvent. The reaction is catalyzed by a polyfluoroalkanesulfonic acid at temperatures ranging from 60 to 120 °C. google.com

Another approach is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For example, the synthesis of 5-amino-2-nitro-benzoic acid methyl ester, a compound structurally similar to the title compound, was achieved by dissolving 5-amino-2-nitro-benzoic acid in methanol (B129727) and adding thionyl chloride dropwise on an ice bath, followed by refluxing the mixture.

Table 1: Examples of Esterification of Nitrobenzoic Acids

Reactant Reagents and Conditions Product Yield Reference
4-Nitro-benzoic acid 1400 mol% methanol, 190 °C, two process steps Methyl 4-nitro-benzoate Not specified google.com

Amidation:

The carboxylic acid can also be converted to an amide by reacting it with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride. The reaction of a nitrobenzoic acid with thionyl chloride or phosphorus pentachloride can yield the corresponding nitrobenzoyl chloride. This activated intermediate can then react with a wide range of primary or secondary amines to form the desired amide.

A process for preparing nitro-substituted aminobenzoic acid amides involves reacting a nitro-substituted benzoic acid ester with ammonia (B1221849) in the presence of a polyhydric alcohol like glycerin at elevated temperatures and pressures. For example, 2-chloro-5-nitrobenzoic acid methyl ester reacts with ammonia in glycerin at 110-120 °C to produce 2-amino-5-nitrobenzoic acid amide with a high yield. google.com

Table 2: Example of Amidation of a Nitrobenzoic Acid Derivative

Reactant Reagents and Conditions Product Yield Reference

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can be transformed into various other functionalities, most notably an amino group through reduction.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This conversion can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or iron (Fe) in acidic media are also effective.

The resulting 5-(azepan-1-yl)-2-aminobenzoic acid would be an interesting building block for the synthesis of heterocyclic systems, such as benzodiazepines or quinazolinones, through condensation reactions with appropriate partners.

Modifications on the Azepane Ring System

These strategies could include N-alkylation or N-acylation if the nitrogen were secondary, but in this case, it is tertiary. Therefore, modifications would likely target the carbon skeleton of the azepane ring. This could involve C-H activation/functionalization, although such reactions on a saturated ring can be challenging and may lack selectivity. Alternatively, if a precursor to the azepane ring with existing functional groups were used in the initial synthesis, these groups could be manipulated in later stages.

Regioselective Functionalization of the Aromatic Core

The substitution pattern of the aromatic ring in 5-(azepan-1-yl)-2-nitrobenzoic acid directs further electrophilic aromatic substitution reactions. The existing substituents, the amino group (via the azepane ring) and the nitro group, have opposing directing effects. The azepan-1-yl group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator.

Given the positions of the current substituents, the regioselectivity of further functionalization can be predicted. The positions ortho and para to the strongly activating azepan-1-yl group are at C-6 and C-4. The position meta to the deactivating nitro group is C-4. Therefore, electrophilic substitution would be strongly favored at the C-4 and C-6 positions. The carboxylic acid group is also a deactivating, meta-directing group, which would direct incoming electrophiles to the C-4 position. The combined directing effects of the substituents would need to be carefully considered for any planned regioselective functionalization of the aromatic core.

Computational and Theoretical Investigations of 5 Azepan 1 Yl 2 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net DFT calculations can be used to determine the optimized geometry, electronic structure, and reactivity of 5-(Azepan-1-yl)-2-nitrobenzoic acid.

The electronic structure of a molecule governs its chemical behavior. Key parameters derived from DFT calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity.
LUMO Energy-2.1 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap4.4 eVReflects chemical reactivity and kinetic stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on published experimental or computational data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

The azepane ring in this compound is a flexible seven-membered ring that can adopt multiple low-energy conformations. Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can identify the most stable conformers and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly impact its biological activity and physical properties. The rotation around the bond connecting the azepane nitrogen to the benzene (B151609) ring also contributes to the molecule's conformational flexibility.

Prediction of Molecular Descriptors

Computational tools can rapidly calculate various molecular descriptors that are important for predicting the pharmacokinetic properties of a compound. These descriptors are often used in drug discovery and development to assess a molecule's potential as a therapeutic agent.

Key molecular descriptors for this compound would include:

Topological Polar Surface Area (TPSA): This descriptor is calculated from the surface areas of polar atoms (oxygen and nitrogen) and is a good predictor of a drug's oral bioavailability and membrane permeability.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Number of Rotatable Bonds: This descriptor relates to the conformational flexibility of a molecule and can impact its binding to a biological target.

Table 2: Predicted Molecular Descriptors for this compound

DescriptorPredicted Value
Molecular FormulaC13H16N2O4 chemenu.com
Molecular Weight264.28 g/mol chemenu.com
Topological Polar Surface Area (TPSA)83.1 Ų
LogP (XLogP3)1.5
Number of Rotatable Bonds3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Note: The values for TPSA and LogP are based on computational predictions for similar structures and the molecular formula and weight are established for the compound.

Structure-Property Relationship Studies through Computational Approaches

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational methods can establish structure-property relationships (SPRs). For instance, one could investigate how substituting different groups on the azepane or benzene rings affects the molecule's electronic properties, lipophilicity, or predicted activity. These studies can guide the synthesis of new analogs with improved characteristics. For example, the introduction of different functional groups could modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity. espublisher.com

Advanced Analytical Characterization Techniques for 5 Azepan 1 Yl 2 Nitrobenzoic Acid

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the detailed characterization of 5-(azepan-1-yl)-2-nitrobenzoic acid, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum of a related compound, 5-phenyl-2-nitrobenzoic acid, the aromatic protons appear as multiplets in the downfield region. rsc.org For this compound, specific chemical shifts would be expected for the protons on the azepane ring and the aromatic ring. The protons on the carbons adjacent to the nitrogen of the azepane ring would likely appear as multiplets, as would the other methylene (B1212753) protons of the ring. The aromatic protons would exhibit splitting patterns dependent on their substitution.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For a similar compound, 5-phenyl-2-nitrobenzoic acid, the carbon signals are observed in the aromatic region. rsc.org In the case of this compound, distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the azepane ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating azepanyl group.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons within the azepane ring and on the aromatic ring, confirming their coupling relationships. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (Aromatic)7.0 - 8.5d, ddChemical shifts influenced by nitro and azepanyl groups.
¹H (Azepane -CH₂-N)3.0 - 4.0mProtons adjacent to the nitrogen atom.
¹H (Azepane -CH₂-)1.5 - 2.0mRemaining methylene protons of the azepane ring.
¹³C (C=O)165 - 175sCarbonyl carbon of the carboxylic acid.
¹³C (Aromatic)110 - 150sAromatic carbons, with shifts dependent on substituents.
¹³C (Azepane)40 - 60tCarbons of the azepane ring.

Mass Spectrometry (HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the precise molecular weight and investigating the fragmentation patterns of this compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₆N₂O₄), the expected exact mass is 264.1110. chemenu.com This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence of the target compound. nih.gov In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an HPLC column before being introduced into the mass spectrometer for detection. The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight. For related nitrobenzoic acids, LC-MS with electrospray ionization (ESI) is a common analysis method. researchgate.net

Fragmentation Analysis: By inducing fragmentation of the molecular ion within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS), a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of the carboxylic acid group (CO₂H), the nitro group (NO₂), or cleavage of the azepane ring. Analysis of these fragment ions helps to piece together the structure of the original molecule.

Interactive Data Table: Mass Spectrometry Data for this compound

Technique Parameter Expected Value Reference
HRMSExact Mass264.1110 chemenu.com
LC-MSMolecular Ion [M+H]⁺265.1183
LC-MSMolecular Ion [M-H]⁻263.1038
MS/MSMajor Fragment IonsLoss of CO₂H, NO₂, fragments of the azepane ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. nih.govias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-O stretches of the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹, respectively), C-N stretching of the tertiary amine, and C-H stretches of the aromatic and aliphatic portions of the molecule. nist.govchemicalbook.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR spectrum, providing strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. ias.ac.inresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic AcidO-H stretch2500-3300 (broad)IR
Carboxylic AcidC=O stretch~1700IR, Raman
Nitro GroupAsymmetric N-O stretch~1530IR
Nitro GroupSymmetric N-O stretch~1350IR, Raman
Aromatic RingC-H stretch~3000-3100IR, Raman
Aromatic RingC=C stretch~1450-1600IR, Raman
Azepane RingC-H stretch~2850-2950IR, Raman
Tertiary AmineC-N stretch~1000-1250IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of chromophores, such as the nitro-substituted aromatic ring in this compound, gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The exact positions of these absorptions are influenced by the solvent and the electronic nature of the substituents on the aromatic ring. academie-sciences.fr For instance, benzoic acid itself has a λ_max around 230 nm. researchgate.net The presence of the nitro and azepanyl groups would be expected to cause a shift in this absorption.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength Range (nm) Chromophore
π → π200 - 300Nitro-substituted aromatic ring
n → π> 300Nitro group, Carbonyl group

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for separating, identifying, and quantifying the components of a mixture. lcms.cz These methods are routinely used to assess the purity of pharmaceutical intermediates like this compound.

In a typical HPLC analysis, a solution of the compound is injected onto a column packed with a stationary phase (e.g., C18). A mobile phase (a mixture of solvents) is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. sielc.com The separated components are then detected as they elute from the column, typically by a UV detector. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. lcms.cz

Interactive Data Table: Typical HPLC/UPLC Parameters for Analysis

Parameter Typical Conditions
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water with an acid modifier (e.g., formic acid)
DetectionUV at a specific wavelength (e.g., λ_max)
Flow Rate0.5 - 2.0 mL/min
Purity DeterminationPeak area percentage

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental, versatile, and cost-effective chromatographic technique used for the rapid qualitative analysis of chemical compounds. fishersci.ca It is an indispensable tool in synthetic organic chemistry for monitoring the progress of reactions, identifying compounds in a mixture, and determining the purity of a substance. silicycle.comnih.gov The technique operates on the principle of separation by partitioning a compound between a solid stationary phase and a liquid mobile phase. silicycle.com

In the context of synthesizing this compound, TLC is employed to track the conversion of starting materials to the final product. A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. silicycle.com

For a polar compound like this compound, a common stationary phase is silica gel 60 F254, which contains a fluorescent indicator. nih.gov Visualization under UV light (at 254 nm) allows for the observation of separated components as dark spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, and temperature).

A typical TLC analysis to monitor the synthesis of this compound would involve spotting the starting materials, co-spotting (a mix of starting material and the reaction mixture), and the reaction mixture on the same plate. The disappearance of starting material spots and the appearance of a new spot for the product indicates the reaction's progression.

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F254 Glass Plate
Mobile Phase Ethyl Acetate / Hexane / Acetic Acid (70:30:1)
Visualization UV Light (254 nm)
Analyte Hypothetical Rf Value
Starting Material 1 (e.g., 5-fluoro-2-nitrobenzoic acid)0.65
Starting Material 2 (Azepane)0.20
Reaction Mixture (at t = 2h)0.65, 0.50, 0.20
Product (this compound)0.50

Preparative Chromatography for Compound Isolation

Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and various byproducts. Preparative chromatography is a technique used to separate and isolate these components to obtain the target compound in high purity. evotec.com Unlike analytical chromatography, which handles small amounts of material for analysis, preparative chromatography is scaled up to handle gram to kilogram quantities. evotec.com

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful method for purifying compounds like this compound. The principle is similar to analytical HPLC, but it utilizes larger columns and higher flow rates to accommodate more significant sample loads. A common approach for polar compounds is reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile. sielc.com

During the purification process, the crude mixture is dissolved in a suitable solvent and injected into the HPLC system. A gradient of increasing organic solvent in the mobile phase is typically used to elute compounds from the column based on their hydrophobicity. A detector (commonly UV-Vis) monitors the column effluent, and fractions are collected as the desired compound elutes. These fractions are then combined, and the solvent is removed to yield the purified this compound. This method is particularly suitable for isolating impurities for structural identification. evotec.com

Table 2: Illustrative Preparative HPLC Method for Purification

ParameterSpecification
Instrument Preparative HPLC System with UV Detector
Column Reverse-Phase C18, 50 x 250 mm, 10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 80 mL/min
Detection UV at 254 nm
Gradient 10% to 95% B over 20 minutes
Expected Result Isolation of this compound as a major peak, separated from impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. It is the gold standard for determining molecular geometry, including precise bond lengths, bond angles, and the conformation of the molecule. nih.gov The technique can also reveal how molecules are arranged in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. nih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov By analyzing the position and intensity of these spots, crystallographers can calculate an electron density map and build a model of the molecule's structure.

While no published crystal structure for this compound is available in the reviewed literature, applying this technique would yield crucial data. It would confirm the connectivity of the azepane ring to the nitrobenzoic acid moiety at position 5 and provide insight into the planarity of the benzene (B151609) ring and the orientation of the nitro and carboxylic acid groups. For illustrative purposes, the table below shows the type of crystallographic data obtained from an analysis of a related nitro-substituted aromatic compound. nih.gov

Table 3: Illustrative Crystal Structure Data for a Related Compound (2-cyanoguanidinophenytoin)

ParameterValue
Empirical Formula C16H11N5O
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 12.01 Å, b = 10.55 Å, c = 11.20 Å
α = 90°, β = 98.50°, γ = 90°
Volume 1400.1 ų
Z (Molecules per unit cell) 4
Key Interactions Inter- and intramolecular hydrogen bonds

Note: This data is for an illustrative compound and not for this compound. nih.gov

Non Clinical Research Applications and Emerging Areas of Inquiry for Benzoic Acid and Azepane Scaffolds

Applications in Materials Science

The inherent electronic asymmetry of the "5-(Azepan-1-yl)-2-nitrobenzoic acid" scaffold makes it a candidate for the development of advanced materials where molecular polarity and reactivity are key.

Molecular electrets are dielectric materials that exhibit a semi-permanent electric charge. The formation of such materials often relies on the alignment of molecules with large dipole moments in an external electric field. The structure of "this compound" is highly polarized, featuring a strong electron-withdrawing nitro group (-NO2) and an electron-donating azepane group attached to the aromatic ring. This "push-pull" configuration results in a significant ground-state dipole moment.

When integrated into a polymer matrix or assembled into a crystalline structure, these molecular dipoles can be oriented to create materials with electret properties. The carboxylic acid group provides a site for chemical anchoring, allowing the molecule to be covalently bonded within a larger structure, potentially enhancing the stability and permanence of the polarization. Research into nitrobenzoic acid derivatives has highlighted their potential in creating crystalline materials with useful electronic and optical properties, a field where "this compound" could offer new possibilities due to the added structural complexity and hydrogen bonding capabilities of the azepane ring.

The bifunctional nature of "this compound" allows it to serve as a monomer or a modifying agent in polymer synthesis. The carboxylic acid can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of this moiety would introduce the polar nitro-azepanyl-benzene unit into the polymer backbone, potentially altering the bulk properties of the material, such as solubility, thermal stability, and dielectric constant. nih.gov

Furthermore, the azepane and nitro-substituted benzoic acid core can be utilized in surface modification of polymers. For instance, the carboxylic acid can be used to graft the molecule onto polymer surfaces, modifying their surface energy and chemical reactivity. A closely related compound, 5-amino-2-nitrobenzoic acid, is noted for its use in preparing polymer-bound reagents, indicating a strong precedent for this type of application. chemicalbook.comsigmaaldrich.com

Utilization as Chemical Probes and Reagents

The specific functional groups within "this compound" make it a versatile tool for chemical synthesis and detection, enabling the creation of complex molecular structures and sensitive analytical probes.

A significant application for aromatic amines, particularly those containing a nitro group, is in the synthesis of diazonium salts. While "this compound" contains a tertiary amine, its precursor, 5-amino-2-nitrobenzoic acid, is a primary aromatic amine and is explicitly used as a reactant for preparing polymer-bound diazonium salts. chemicalbook.comsigmaaldrich.com

The process typically involves the following steps:

Immobilization : The 5-amino-2-nitrobenzoic acid is attached to a solid polymer support, often a Merrifield resin, via its carboxylic acid group.

Diazotization : The immobilized primary amino group (-NH2) is then converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.comyoutube.com

The resulting polymer-bound diazonium salt is a versatile and stable reagent. Its solid-phase nature simplifies purification, as excess reagents and byproducts can be washed away, leaving the reactive diazonium species attached to the resin. These immobilized salts are valuable in "catch-and-release" synthesis strategies and for creating libraries of compounds. researchgate.netnih.gov Given that "this compound" is synthesized from an amino-nitrobenzoic acid precursor, this application is a key part of its synthetic lineage.

Table 1: Key Reactants in Polymer-Bound Diazonium Salt Synthesis This table is interactive. Click on the headers to sort.

Compound Name Role in Synthesis Reference
5-Amino-2-nitrobenzoic acid Starting material with primary amine for diazotization chemicalbook.comsigmaaldrich.com
Merrifield Resin Solid polymer support for immobilization researchgate.net
Sodium Nitrite (NaNO₂) Source of nitrous acid for diazotization byjus.com

Nitroaromatic compounds are well-known for their ability to quench fluorescence through photoinduced electron transfer (PET). This property is widely exploited in the design of "off-on" or ratiometric fluorescent probes. Research has demonstrated the use of 4-nitrobenzo-2-oxa-1,3-diazole (NBD), a fluorophore containing a nitro group, in developing probes for biological transporters. nih.gov Similarly, coordination polymers have been designed to detect nitroaromatic compounds like p-nitrobenzoic acid (PNBA) via fluorescence quenching. nih.gov

The "this compound" structure is an excellent candidate for development into a fluorescent probe. The core principle would be to attach a fluorophore to the molecule. In its native state, the electron-withdrawing nitro group would likely quench the fluorophore's emission. If the probe is designed to interact with a specific analyte, this interaction could disrupt the quenching mechanism, leading to a detectable increase in fluorescence. The azepane ring can be modified to act as a recognition site for specific ions or molecules, while the carboxylic acid provides a convenient handle for conjugating the fluorophore.

Table 2: Principles of Nitro-Aromatic Based Fluorescent Probes This table is interactive. Click on the headers to sort.

Principle Description Example Application Reference
Fluorescence Quenching The nitro group acts as an electron sink, quenching the emission of a nearby fluorophore. Detection of p-nitrobenzoic acid by a fluorescent coordination polymer. nih.gov
Analyte-Induced Recovery Binding of a target analyte alters the electronic properties, disrupting the quenching and "turning on" fluorescence. Development of sensors for reactive oxygen species based on a nitrobenzofurazan structure. rsc.org

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. fu-berlin.de The bifunctional nature of "this compound," possessing both a carboxylic acid and a tertiary amine, makes it a potentially valuable building block for certain MCRs, such as the Ugi or Passerini reactions, if modified appropriately.

More directly, its precursor, 5-amino-2-nitrobenzoic acid, is explicitly cited as a reactant for two-component dendritic chain reactions and in the activation of self-immolative dendrimers. chemicalbook.comsigmaaldrich.com Dendrimers are large, highly branched, tree-like macromolecules. In this context, the amino and carboxylic acid groups of 5-amino-2-nitrobenzoic acid can be used sequentially to build up the dendritic structure, with each reaction adding a new layer or "generation" to the molecule. The nitro group remains as a latent functionality that can be used for further modification or to impart specific properties to the final dendrimer. The transition from the primary amine in the precursor to the tertiary azepane ring in the final product is a step in functionalizing such a dendritic structure, potentially influencing its solubility and conformational properties.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
5-Amino-2-nitrobenzoic acid
Acetic Acid
Aniline (B41778)
Benzene (B151609) diazonium chloride
Benzoic acid
Merrifield Resin
N-methyl-4-amino-7-nitrobenzofurazan
Nitrous acid
p-nitrobenzoic acid (PNBA)
Sodium Nitrite

Advanced Synthetic Precursors in Fine Chemical Synthesis

In fine chemical synthesis, complex molecules are built up from smaller, functionalized building blocks. The structure of this compound makes it a potentially valuable precursor, as each of its functional groups offers a handle for distinct and selective chemical transformations.

The benzoic acid moiety itself is a fundamental building block in organic and medicinal chemistry. chemrj.orgresearchgate.net The carboxylic acid can be converted into a wide range of other functional groups, including esters, amides, and acid chlorides, or it can be removed entirely via decarboxylation. nih.gov

The nitro group is a particularly versatile functional group in aromatic chemistry. It is strongly electron-withdrawing, which activates the aromatic ring for certain reactions. More importantly, it can be readily reduced to an aniline (amino group). researchgate.net This resulting amino group can then be used in a vast number of subsequent reactions, such as diazotization (to introduce halogens, hydroxyls, etc.), acylation, or the formation of heterocyclic rings. The synthesis of 2-amino-5-nitrobenzoic acid is a known process, highlighting the utility of this substitution pattern. researchgate.net

The azepane ring, a saturated N-heterocycle, is a common structural motif in pharmaceuticals. nyu.eduresearchgate.net Its inclusion in a synthetic precursor provides a direct route to incorporating this valuable scaffold into more complex target molecules. The synthesis of related compounds often involves the reaction of a precursor like 2-chloro-5-nitrobenzoic acid with piperidine (B6355638) (a six-membered ring) or other cyclic amines, demonstrating the general synthetic pathway. chemicalbook.com

The combination of these three functionalities in a single molecule allows for a modular and divergent synthetic strategy. A chemist could, for example, first modify the carboxylic acid, then reduce the nitro group and react the resulting amine, all while leaving the azepane ring intact. This makes compounds like this compound interesting as platforms for generating libraries of diverse compounds for drug discovery or materials science.

Functional Group Potential Synthetic Transformation Resulting Structure/Functionality
Carboxylic Acid (-COOH) Esterification, Amidation, Reduction, Decarboxylation, Conversion to Acid ChlorideEsters, Amides, Alcohols, Aryl Halides, Reactive Acylating Agents nih.govchemrj.org
Nitro Group (-NO2) ReductionAniline (Amino Group, -NH2) for further functionalization (e.g., diazotization, acylation) sigmaaldrich.comresearchgate.net
Azepane Ring Generally stable, but can direct reactions or be part of a larger pharmacophore.A key structural motif for biological activity in many drug candidates. nyu.edulifechemicals.com
Aromatic Ring Electrophilic/Nucleophilic Aromatic SubstitutionFurther substitution on the benzene ring, guided by existing groups.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-(Azepan-1-yl)-2-nitrobenzoic acid, and how can they be experimentally determined?

  • Methodology :

  • Spectroscopic characterization : Use IR spectroscopy (as per NIST protocols ) to identify functional groups (e.g., nitro, carboxylic acid). Compare with analogs like 2-Chloro-5-nitrobenzoic acid, where IR data are standardized .
  • Thermal analysis : Determine melting points via differential scanning calorimetry (DSC), referencing similar nitrobenzoic acid derivatives (e.g., 5-Fluoro-2-hydroxybenzoic acid, Tm ~160–165°C) .
  • Solubility : Employ shake-flask methods with solvents of varying polarity (e.g., water, DMSO, ethanol), guided by protocols for structurally related compounds .

Q. How can researchers design a synthetic pathway for this compound, considering regioselectivity and functional group compatibility?

  • Methodology :

  • Retrosynthetic analysis : Prioritize nitro group introduction early to avoid side reactions with the azepane ring. Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid during azepane coupling .
  • Reactor design : Optimize reaction parameters (temperature, solvent polarity) using factorial design principles to isolate intermediates and maximize yield .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and cross-validate with <sup>1</sup>H/<sup>13</sup>C NMR, referencing spectral libraries .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–8 weeks. Monitor degradation via LC-MS, noting nitro group reduction or hydrolysis .
  • Storage recommendations : Store at –20°C in amber vials under inert gas (N2 or Ar), aligning with protocols for nitroaromatic compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA software to model transition states and activation energies for nitro group displacement. Compare with experimental kinetic data from analog reactions (e.g., 2-Chloro-5-nitrobenzoic acid) .
  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity, validated by empirical solvent screening .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Meta-analysis : Systematically review literature using tools like SciFinder or Reaxys, filtering by assay type (e.g., enzyme inhibition vs. cellular uptake). Address variability via sensitivity analysis .
  • Experimental replication : Standardize assay conditions (pH, temperature, cell lines) using factorial design to isolate confounding variables .
  • Data triangulation : Cross-reference with structural analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid ) to identify structure-activity relationships (SARs).

Q. How can membrane separation technologies optimize the purification of this compound from complex reaction mixtures?

  • Methodology :

  • Nanofiltration : Test membranes (e.g., polyamide, MWCO 200–500 Da) to retain high-MW impurities while allowing the target compound (MW ~280 g/mol) to permeate .
  • Process optimization : Use response surface methodology (RSM) to balance flux and selectivity, referencing CRDC guidelines for membrane engineering .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?

  • Methodology :

  • Non-linear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism. Validate with AIC/BIC criteria .
  • Outlier detection : Apply Grubbs’ test or robust regression (e.g., Huber loss) to minimize false positives in high-throughput screens .

Q. How can researchers integrate cheminformatics tools to predict the environmental fate of this compound?

  • Methodology :

  • QSPR modeling : Train models on databases like ECOTOX to estimate biodegradation half-lives and bioaccumulation factors .
  • Database mining : Cross-reference with EPA’s CompTox Chemicals Dashboard for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.